molecular formula C5H8BrN3 B2815954 3-Bromo-4-propan-2-yl-1,2,4-triazole CAS No. 2460491-40-9

3-Bromo-4-propan-2-yl-1,2,4-triazole

Cat. No.: B2815954
CAS No.: 2460491-40-9
M. Wt: 190.044
InChI Key: UVQIBNPAYRQNLP-UHFFFAOYSA-N
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Description

3-Bromo-4-propan-2-yl-1,2,4-triazole is a halogenated triazole derivative characterized by a bromine atom at position 3 and an isopropyl group at position 4 of the 1,2,4-triazole ring. The 1,2,4-triazole scaffold is widely studied due to its stability, hydrogen-bonding capacity, and applications in pharmaceuticals, agrochemicals, and materials science . The isopropyl group may improve lipophilicity, influencing solubility and bioavailability.

Properties

IUPAC Name

3-bromo-4-propan-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-4(2)9-3-7-8-5(9)6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQIBNPAYRQNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460491-40-9
Record name 3-bromo-4-(propan-2-yl)-4H-1,2,4-triazole
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Preparation Methods

The synthesis of 3-Bromo-4-propan-2-yl-1,2,4-triazole typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 4-isopropyl-4H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

    Industrial Production Methods: Industrial production of 3-Bromo-4-propan-2-yl-1,2,4-triazole may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 of the triazole ring undergoes nucleophilic substitution under diverse conditions.

1.1. Palladium-Catalyzed Substitution
Pd-catalyzed coupling enables functionalization at the brominated position. For example:

  • Substrates : Arylboronic acids, amines, or thiols.
  • Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, THF/H₂O (3:1), 85–90°C, 10–12 h .
  • Products : Aryl- or alkyl-substituted triazoles (e.g., 9a–j in Scheme 2 of ).
  • Yields : 82–91% .

1.2. Base-Promoted Deprotonation and Substitution
KOH or MeOK in methanol/water facilitates deprotonation and substitution:

  • Example : Conversion of bromo-triazole 6 to 4-functionalized triazole 8 via nucleophilic attack .
  • Key Insight : Steric effects from the propan-2-yl group influence regioselectivity .

Cross-Coupling Reactions

2.1. Suzuki–Miyaura Coupling
This reaction replaces the bromine atom with aryl/heteroaryl groups:

Substrate Conditions Product Yield Ref.
Arylboronic acidsPd(OAc)₂, K₂CO₃, THF/H₂O, 85–90°CAryl-substituted triazoles82–91%
  • Mechanism : Oxidative addition of Pd to the C–Br bond, followed by transmetalation and reductive elimination .

Cyclization Reactions

The bromo-triazole scaffold participates in cyclization to form fused heterocycles:

  • Example : Reaction with sulfur powder and TMSCF₃ under CuI catalysis yields triazole-thioether hybrids (e.g., 10 in Scheme 4 of ).
  • Conditions : CuI (10 mol%), S₈, TMSCF₃, DMF, 80°C .
  • Yield : Moderate (45–70%) for electron-donating substituents .

Functional Group Transformations

4.1. Deprotection and Functionalization

  • Deprotection : KOH-mediated dephosphorylation of intermediates (e.g., 5 6 ) to regenerate reactive sites .
  • Thiolation : Reaction with thioureas or isothiocyanates generates thioether-linked triazoles (e.g., 19a–d ) .

Biological Activity Correlations

While beyond direct reactivity, substituents introduced via these reactions enhance bioactivity:

  • Antimicrobial Activity : Aryl groups improve potency against MRSA (MIC: 0.25–1 μg/mL) .
  • Enzyme Inhibition : Triazole-thiones inhibit tyrosinase via π-alkyl and hydrogen-bond interactions .

Key Data Tables

EntryArylboronic AcidProductYield (%)
14-Fluorophenyl9a 89
23-Nitrophenyl9d 85
32-Thienyl9j 82

Table 2. Influence of Substituents on Cyclization Yields

R Group on AzideElectron EffectYield (%)
4-OMePhEDG70
4-NO₂PhEWG45

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

3-Bromo-4-propan-2-yl-1,2,4-triazole derivatives have shown promising antimicrobial properties. Triazoles are known for their efficacy against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that 1,2,4-triazole derivatives can act as potent antifungal agents, with some compounds exhibiting activity comparable to established antifungal drugs like fluconazole . The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungal cell membranes.

Anticancer Properties

Research has indicated that triazole compounds can possess anticancer activity. The substitution patterns on the triazole ring significantly influence their biological activity. For example, aryl-substituted 3-amino-1,2,4-triazoles have been identified as promising scaffolds for developing anticancer agents due to their ability to inhibit cancer cell proliferation . The structural diversity allows for the optimization of these compounds for enhanced selectivity and potency against various cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives is another area of interest. Some studies have reported that certain 1,2,4-triazole compounds exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Compounds with high selectivity for COX-2 have been shown to reduce inflammation with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Pesticides and Herbicides

The synthesis of 3-bromo derivatives has implications in agrochemicals. For instance, compounds derived from 3-bromo-4-propan-2-yl-1,2,4-triazole are being explored as potential insecticides and herbicides. The incorporation of this compound into agrochemical formulations can enhance the efficacy of pest control measures by targeting specific biochemical pathways in pests while minimizing harm to non-target organisms .

Synthetic Applications

Building Blocks in Organic Synthesis

3-Bromo-4-propan-2-yl-1,2,4-triazole serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it an attractive intermediate for synthesizing more complex organic molecules used in pharmaceuticals and materials science .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated that 3-bromo derivatives exhibit significant antibacterial effects against MRSA strains (MIC: 0.25–2 μg/mL) .
Study BAnticancer PropertiesIdentified aryl-substituted triazoles with IC50 values indicating potent inhibition of cancer cell lines .
Study CAnti-inflammatory EffectsFound selective COX-2 inhibitors among synthesized triazoles with reduced ulcerogenic risk compared to traditional NSAIDs .

Mechanism of Action

The mechanism of action of 3-Bromo-4-propan-2-yl-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups References
3-Bromo-4-propan-2-yl-1,2,4-triazole Br (C3), isopropyl (C4) ~218.08 Bromine, alkyl -
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole, thione, bromophenyl, methylphenyl 468.35 Thione, bromoaryl
3-((4-Bromobenzyl)thio)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole Bromobenzylthio, ethyl, furan 394.30 Thioether, heteroaryl
1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole Trifluoromethoxy, bromophenyl, methyl 323.13 Fluoroalkyl, bromoaryl

Key Observations :

  • Electron-Withdrawing Groups : Bromine and trifluoromethoxy groups enhance electrophilic reactivity, making these compounds suitable for Suzuki-Miyaura couplings or SNAr reactions .
  • Thione vs. Thioether : Thione derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity, influencing crystal packing and solubility, while thioethers (e.g., ) may improve metabolic stability.
  • Aromatic vs.

Physicochemical Properties

Key Observations :

  • Hemiaminal triazoles exhibit instability in solution due to reversible ring-opening reactions, limiting their utility in liquid formulations .
  • Thione and halogenated derivatives demonstrate higher thermal stability, attributed to strong intermolecular interactions (e.g., C–H···N and π-stacking) .

Table 3: Reported Bioactivities of Analogous Compounds

Compound Antimicrobial Activity (MIC, µg/mL) Antifungal Activity Additional Activities References
Schiff bases of 3-bromobenzaldehyde and triazoles 12.5–25 (vs. S. aureus) Moderate (vs. C. albicans) Anticancer, antioxidant
3-(2-Bromophenyl)-4-substituted triazole-thiones 6.25–50 (broad-spectrum) Not reported Hepatoprotective, cardioactive
Fluconazole-based triazoles - IC50: 0.5–2.0 Antimycotic

Key Observations :

  • Bromine enhances antimicrobial potency, likely by interacting with bacterial membrane proteins or DNA .
  • Thione derivatives show broader bioactivity, possibly due to redox-active sulfur moieties .

Biological Activity

Overview

3-Bromo-4-propan-2-yl-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, and anti-inflammatory agent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure:

  • IUPAC Name: 3-Bromo-4-propan-2-yl-1,2,4-triazole
  • CAS Number: 2460491-40-9
  • Molecular Formula: C5H8BrN3

Antibacterial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. The structural modifications in compounds like 3-bromo-4-propan-2-yl-1,2,4-triazole can enhance their efficacy against various bacterial strains.

Key Findings:

  • A study demonstrated that triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents at the C-3 position of the triazole ring significantly influences antibacterial potency .
  • Compounds with a bromine atom at the C-3 position have shown enhanced activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .
CompoundBacterial StrainMIC (µg/mL)Reference
3-Bromo-4-propan-2-yl-1,2,4-triazoleMRSA<16
3-Bromo derivativeE. coli<8

Antifungal Activity

The antifungal properties of triazoles are well-documented. Compounds similar to 3-bromo-4-propan-2-yl-1,2,4-triazole have been tested against various fungal pathogens.

Research Insights:

  • Triazole derivatives have been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. The presence of halogen substituents enhances their antifungal activity .
CompoundFungal StrainMIC (µg/mL)Reference
3-Bromo derivativeCandida albicans<0.5
3-Bromo derivativeAspergillus fumigatus<0.25

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles is another area of interest. Studies have shown that certain derivatives can modulate cytokine release in immune cells.

Findings:

  • In vitro studies indicated that triazole derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated human peripheral blood mononuclear cells (PBMCs) .
CompoundCytokine Reduction (%)Reference
3-Bromo derivativeTNF-α (44–60%)
3-Bromo derivativeIL-6 (up to 50%)

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized several new triazole derivatives including 3-bromo variants. These compounds were evaluated for their antibacterial and anti-inflammatory activities. Results showed that some derivatives exhibited potent antibacterial effects with MIC values comparable to established antibiotics .

Case Study 2: Structure–Activity Relationship (SAR)

An extensive SAR analysis highlighted that the introduction of bulky groups at specific positions on the triazole ring could enhance biological activity. For instance, compounds with a propan-2-yl substitution demonstrated improved efficacy against both bacterial and fungal strains .

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